molecular formula C15H32N3O2P B14271867 Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester CAS No. 128312-25-4

Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester

Cat. No.: B14271867
CAS No.: 128312-25-4
M. Wt: 317.41 g/mol
InChI Key: JSSFYPGPWGGXNJ-UHFFFAOYSA-N
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Description

Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester is a chemical compound with the molecular formula C15H32N3OP. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorodiamidic acid core with tetrakis(1-methylethyl) and 2-cyanoethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester typically involves the reaction of phosphorodiamidous acid with tetrakis(1-methylethyl)amine and 2-cyanoethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions include various phosphorodiamidic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial for regulating cellular activities.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
  • Phosphorodiamidic acid, N,N,N’,N’-tetrakis(1-methylethyl)-, 2-cyanoethyl ester

Uniqueness

Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester is unique due to its specific ester linkage and the presence of the 2-cyanoethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

128312-25-4

Molecular Formula

C15H32N3O2P

Molecular Weight

317.41 g/mol

IUPAC Name

3-bis[di(propan-2-yl)amino]phosphoryloxypropanenitrile

InChI

InChI=1S/C15H32N3O2P/c1-12(2)17(13(3)4)21(19,20-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3

InChI Key

JSSFYPGPWGGXNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(=O)(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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